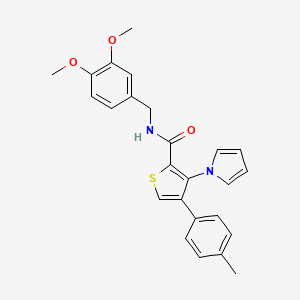

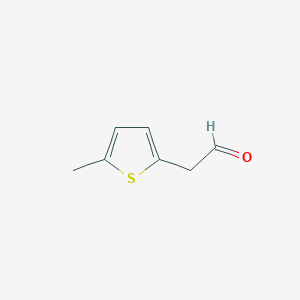

![molecular formula C9H6Cl2N2O2S2 B2631272 5-[(3,4-Dichlorophenyl)sulfonyl]-4-methyl-1,2,3-thiadiazole CAS No. 338978-77-1](/img/structure/B2631272.png)

5-[(3,4-Dichlorophenyl)sulfonyl]-4-methyl-1,2,3-thiadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antiviral and Antimicrobial Properties

5-[(3,4-Dichlorophenyl)sulfonyl]-4-methyl-1,2,3-thiadiazole and its derivatives have shown potential in antiviral and antimicrobial applications. Chen et al. (2010) synthesized derivatives of thiadiazole sulfonamides, some of which demonstrated anti-tobacco mosaic virus activity. Similar antimicrobial activities were observed by Purohit et al. (2011), where synthesized thiadiazoles exhibited significant inhibition on bacterial and fungal growth. Gadad et al. (2000) also reported high degrees of antibacterial activity against Escherichia coli and Staphylococcus aureus by certain thiadiazole derivatives. These studies suggest the potential of thiadiazole compounds in treating various viral and microbial infections (Chen et al., 2010) (Purohit et al., 2011) (Gadad et al., 2000).

Antifungal Properties

Several studies have highlighted the antifungal properties of thiadiazole derivatives. For instance, compounds designed by Fan et al. (2010) showed growth inhibition against various fungi, indicating their potential as fungicide lead compounds. Moreover, compounds synthesized by Muralikrishna et al. (2012) demonstrated notable antifungal activity, comparable to ketoconazole against specific fungi, suggesting their utility in managing fungal infections (Fan et al., 2010) (Muralikrishna et al., 2012).

Anticancer Applications

The potential of thiadiazole compounds in cancer treatment has been explored in a few studies. For instance, Gomha et al. (2014) synthesized thiadiazole derivatives that showed a concentration-dependent cellular growth inhibitory effect on the breast carcinoma cell line MCF-7. This highlights the potential of thiadiazole compounds as therapeutic agents in cancer treatment (Gomha et al., 2014).

Solar Cell Applications

Interestingly, thiadiazole compounds have also found applications in the field of renewable energy. Rahman et al. (2018) used a thiadiazole-based redox couple in dye-sensitized and quantum-dot sensitized solar cells, demonstrating improved redox behavior and power conversion efficiency. This suggests the potential of thiadiazole derivatives in enhancing the efficiency of solar cells, thereby contributing to the development of sustainable energy solutions (Rahman et al., 2018).

Direcciones Futuras

Propiedades

IUPAC Name |

5-(3,4-dichlorophenyl)sulfonyl-4-methylthiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O2S2/c1-5-9(16-13-12-5)17(14,15)6-2-3-7(10)8(11)4-6/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPULYZWEHVKOMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-3-({4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2631191.png)

![3-[3-(3-methylphenoxy)propyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B2631196.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopentanecarboxamide](/img/structure/B2631199.png)

![2-(3-(phenylsulfonyl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2631201.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2631203.png)

![6,6-Dimethyl-3-azabicyclo[3.1.1]heptane;hydrochloride](/img/structure/B2631204.png)